4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one
Overview
Description
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one: is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position. This unique structure imparts distinct chemical properties, making it a valuable compound in various scientific fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation alters the function of the target molecule, often resulting in a functional change that can impact various cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its kinase targets by binding to the ATP-binding pocket, inhibiting the kinase’s activity . This inhibition prevents the phosphorylation process, leading to changes in the function of the target molecule .
Biochemical Pathways
The inhibition of kinase activity by this compound affects multiple biochemical pathways. These pathways often involve signal transduction processes that regulate cell growth, division, and survival . By inhibiting kinase activity, this compound can disrupt these processes, potentially leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of kinase activity. This inhibition can lead to the disruption of various cellular processes, potentially resulting in the inhibition of cell growth and proliferation . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) . Additionally, it is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one plays a crucial role in biochemical reactions, particularly in the synthesis of kinase inhibitors. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by binding to the kinase domain, thereby preventing its activity and subsequent signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting key components of this pathway, this compound can reduce inflammatory responses and alter gene expression patterns associated with immune function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to changes in gene expression and cellular behavior. For instance, the compound’s interaction with RIPK1 involves binding to the ATP-binding pocket, thereby blocking its kinase activity and downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as hydroxylation and conjugation, which modify its structure and influence its activity . These metabolic processes can affect the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For example, the compound may interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it interacts with signaling proteins. The precise localization patterns can determine the compound’s effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of Intermediate Compounds: Starting with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Formation of Pyrimidine Ring: Adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: Converting 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-D]pyrimidin-4-ol.
Chlorination: Finally, chlorinating 7H-pyrrolo[2,3-D]pyrimidin-4-ol to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This includes precise control of reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: It can undergo Suzuki coupling reactions, often catalyzed by palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under basic conditions.
Electrophilic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino derivatives, while Suzuki coupling can introduce various aryl groups.
Scientific Research Applications
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and as ligands in catalysis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but lacks the ketone group at the 6-position.
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine: Contains an additional iodine atom at the 5-position.
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine: Different ring fusion pattern.
Uniqueness
4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-3-1-4(11)10-6(3)9-2-8-5/h2H,1H2,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYYNMRPXEIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477471 | |
Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346599-63-1 | |
Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346599-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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